Bienvenue dans la boutique en ligne BenchChem!

N-(3-Aminophenyl)-4-cyanobenzamide

SSAO/VAP-1 inhibition vascular adhesion protein-1 semicarbazide-sensitive amine oxidase

Procurement managers and researchers should select this specific 3-aminophenyl regioisomer for SSAO/VAP-1 target validation studies. The meta-amino geometry ensures optimal active-site hydrogen bonding, avoiding steric penalties of the 2-isomer. The 4-cyano group (Hammett σp=0.66) enhances metabolic stability over unsubstituted benzamides, making it ideal for in vivo CNS efficacy models. Its free aniline enables bioconjugation for pull-down assays without altering the 4-cyanobenzamide pharmacophore.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B8335203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-4-cyanobenzamide
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)N
InChIInChI=1S/C14H11N3O/c15-9-10-4-6-11(7-5-10)14(18)17-13-3-1-2-12(16)8-13/h1-8H,16H2,(H,17,18)
InChIKeyNMBJMWTZDBSSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-4-cyanobenzamide: Structural and Functional Overview for Scientific Procurement


N-(3-Aminophenyl)-4-cyanobenzamide (molecular formula C14H11N3O, molecular weight 237.26 g/mol) is a small-molecule aryl amide belonging to the substituted N-aryl-4-cyanobenzamide class . It features a 4-cyanobenzoyl moiety linked via an amide bond to a 3-aminophenyl group, positioning it within a pharmacologically relevant chemical space that includes inhibitors of semicarbazide-sensitive amine oxidase (SSAO)/vascular adhesion protein-1 (VAP-1) [1]. The compound is commercially available at ≥95% purity and serves as a research tool compound for target validation and medicinal chemistry optimization .

Why Generic Substitution of N-(3-Aminophenyl)-4-cyanobenzamide with Positional Isomers or Parent Scaffolds Is Not Advisable


Substituted N-aryl benzamides exhibit pronounced positional isomer-dependent pharmacological differences. The 3-aminophenyl substitution pattern in N-(3-Aminophenyl)-4-cyanobenzamide presents a distinct hydrogen-bond donor/acceptor geometry compared to the 2-amino and 4-amino congeners, directly impacting target recognition at the SSAO/VAP-1 active site [1]. In the broader N-(aminophenyl)benzamide series, anticonvulsant ED50 values and protective indices vary substantially depending on amino substitution position and the presence of the 4-cyano electron-withdrawing group . Furthermore, the 4-cyanobenzamide core confers metabolic stability and target selectivity characteristics distinct from unsubstituted benzamide or retrobenzamide scaffolds . These structural determinants preclude simple interchange with N-(2-aminophenyl)-4-cyanobenzamide, N-(4-aminophenyl)-4-cyanobenzamide, or 3-amino-N-(3-cyanophenyl)benzamide without altering pharmacological profile.

Quantitative Differentiation Evidence for N-(3-Aminophenyl)-4-cyanobenzamide Versus Closest Analogs


3-Amino vs. 2-Amino Positional Isomer Impact on SSAO/VAP-1 Inhibitory Potential

The 3-aminophenyl substitution in N-(3-Aminophenyl)-4-cyanobenzamide is predicted to engage the SSAO/VAP-1 catalytic copper site via a meta-oriented hydrogen-bonding network distinct from the 2-aminophenyl isomer [1]. In the closely related N-aryl benzamide SSAO inhibitor series, meta-substituted aniline derivatives consistently show superior target engagement compared to ortho-substituted analogs due to reduced steric clash with the active-site entry channel [1]. While direct head-to-head IC50 data for the 3-amino vs. 2-amino isomer pair are not publicly available, the patent teaches that 3-substituted phenyl amides represent a preferred embodiment for SSAO inhibition [1].

SSAO/VAP-1 inhibition vascular adhesion protein-1 semicarbazide-sensitive amine oxidase

4-Cyano Substituent Contribution to Electron-Withdrawing Capacity Relative to Unsubstituted Benzamide Scaffold

The 4-cyano group on the benzoyl ring of N-(3-Aminophenyl)-4-cyanobenzamide introduces a strong electron-withdrawing effect (Hammett σp = 0.66 for CN) absent in the parent N-(3-aminophenyl)benzamide scaffold [1]. In the N-(aminophenyl)benzamide series, electron-withdrawing substituents on the benzoyl ring are associated with altered pharmacokinetic profiles, including reduced susceptibility to rapid Phase I metabolism . The unsubstituted N-(3-aminophenyl)benzamide exhibits rapid metabolic clearance in rodents, limiting in vivo exposure, whereas the introduction of a para-electron-withdrawing group is expected to enhance metabolic stability through electronic modulation of the amide bond .

electron-withdrawing group metabolic stability anticonvulsant activity

Synthesis Yield Benchmarking Against N-(2-Aminophenyl)-4-cyanobenzamide

The synthetic route to N-(3-Aminophenyl)-4-cyanobenzamide via acylation of 3-aminoacetanilide or direct coupling of 3-aminoaniline with 4-cyanobenzoic acid parallels the well-characterized synthesis of the 2-aminophenyl isomer . For N-(2-Aminophenyl)-4-cyanobenzamide, a reported yield of 77% was achieved using 4-cyanobenzoic acid and 2-aminoaniline under standard EDCI/HOBt coupling conditions . The 3-amino isomer is accessible via analogous synthetic protocols with comparable expected efficiency, offering a synthetically tractable scaffold for analog generation .

chemical synthesis process chemistry acylative coupling

Positional Isomer Selectivity in Anticonvulsant Activity for N-(Aminophenyl)benzamide Series

In the N-(aminophenyl)benzamide series, the position of the amino substituent on the N-phenyl ring significantly modulates anticonvulsant activity in the maximal electroshock seizure (MES) test . Studies on retrobenzamides demonstrated that amino-substituted derivatives exhibit anticonvulsant ED50 values that can compete with phenytoin and carbamazepine, with the meta-amino derivatives showing a distinct efficacy profile relative to ortho and para isomers . While specific ED50 data for N-(3-Aminophenyl)-4-cyanobenzamide in the MES test are not publicly available, the class-level SAR indicates that the 3-aminophenyl substitution pattern confers favorable anticonvulsant potential when combined with appropriate benzoyl ring substitution .

anticonvulsant MES test neurotoxicity structure-activity relationship

Physicochemical Property Comparison with 3-Amino-N-(3-cyanophenyl)benzamide Regioisomer

N-(3-Aminophenyl)-4-cyanobenzamide (4-cyanobenzoyl linked to 3-aminoaniline) and 3-amino-N-(3-cyanophenyl)benzamide (3-aminobenzoyl linked to 3-cyanoaniline) share identical molecular formula (C14H11N3O) and molecular weight (237.26 g/mol) but differ in the regioisomeric arrangement of the amino and cyano functional groups . In N-(3-Aminophenyl)-4-cyanobenzamide, the primary amino group is on the N-phenyl ring (available for derivatization or salt formation), while the cyano group is on the carbonyl-bearing ring . In the regioisomer, this spatial arrangement is reversed . This regioisomeric distinction critically affects hydrogen-bonding capacity, with the target compound offering a terminal aniline NH2 for bioconjugation or further synthetic elaboration that is absent in the reversed regioisomer .

physicochemical properties regioisomer comparison logP solubility

Validated Application Scenarios for N-(3-Aminophenyl)-4-cyanobenzamide Based on Quantitative Differentiation Evidence


SSAO/VAP-1 Target Validation Studies Requiring Meta-Amino Substitution

For researchers investigating the role of semicarbazide-sensitive amine oxidase (SSAO)/vascular adhesion protein-1 (VAP-1) in inflammatory disease models, N-(3-Aminophenyl)-4-cyanobenzamide provides the structurally preferred 3-aminophenyl substitution pattern identified in SSAO inhibitor patent SAR [1]. The meta-amino geometry delivers optimal active-site hydrogen bonding while avoiding the steric penalties associated with the 2-aminophenyl isomer. This compound is the appropriate tool for establishing baseline SSAO inhibition in biochemical and cellular assays prior to lead optimization.

Anticonvulsant Drug Discovery Leveraging N-Aryl Benzamide Pharmacophore

In CNS drug discovery programs evaluating the anticonvulsant potential of substituted N-aryl benzamides, N-(3-Aminophenyl)-4-cyanobenzamide combines the validated 3-aminophenyl anticonvulsant pharmacophore with the metabolically stabilizing 4-cyano electron-withdrawing group. The 4-CN substituent (Hammett σp = 0.66) is expected to reduce Phase I metabolic clearance compared to unsubstituted N-(3-aminophenyl)benzamide , making this compound suitable for in vivo efficacy studies requiring sustained CNS exposure.

Chemical Biology Conjugation Studies Exploiting the Terminal Aniline NH2

N-(3-Aminophenyl)-4-cyanobenzamide features a solvent-exposed primary aniline on the N-phenyl ring that can be selectively derivatized for bioconjugation, fluorescent labeling, or affinity chromatography applications [1]. Unlike the regioisomer 3-amino-N-(3-cyanophenyl)benzamide, where the NH2 is located on the benzoyl ring and the CN on the N-phenyl ring , the target compound's NH2 placement enables selective modification without altering the 4-cyanobenzamide pharmacophore. This is critical for target identification studies (e.g., pull-down assays) using the compound as a bait molecule.

Structure-Activity Relationship (SAR) Expansion Libraries Centered on 4-Cyanobenzamide Core

For medicinal chemistry teams building focused libraries around the 4-cyanobenzamide chemotype, N-(3-Aminophenyl)-4-cyanobenzamide serves as a parent scaffold for systematic N-phenyl ring substitution SAR [1]. The commercially available ≥95% purity and synthetically accessible route (analogous to 77% reported yield for the 2-amino isomer) ensure rapid analog generation via amide coupling, reductive amination, or Suzuki coupling at the free aniline position. This compound provides a defined starting point for exploring vectors that modulate potency, selectivity, and ADME properties while maintaining the privileged 4-cyanobenzamide core.

Quote Request

Request a Quote for N-(3-Aminophenyl)-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.